molecular formula C22H32O5 B593422 Galeopsin CAS No. 76475-16-6

Galeopsin

Cat. No.: B593422
CAS No.: 76475-16-6
M. Wt: 376.493
InChI Key: CVAJBQDXBZONMK-MQGJPIDWSA-N
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Chemical Reactions Analysis

Galeopsin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Galeopsin has a wide range of scientific research applications:

Comparison with Similar Compounds

Galeopsin is unique due to its specific structure and biological activities. Similar compounds include:

    Persianone: (CAS#170894-20-9)

    Hispanone: (CAS#82462-67-7)

    Leojaponin: (CAS#864817-63-0)

    Coronarin E: (CAS#117591-81-8)

    Hedychenone: (CAS#56324-54-0)

These compounds share structural similarities with this compound but differ in their individual atoms, functional groups, and substructures. They also exhibit different physicochemical properties, bioactivities, and pharmacological properties .

Biological Activity

Galeopsin, a labdane diterpenoid found in various plant species, particularly within the Galeopsis genus, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, cytotoxic, and neuroprotective properties, supported by relevant case studies and research findings.

Chemical Profile

This compound is structurally classified as a labdane diterpenoid. Its chemical structure contributes to its biological activities, including interactions with cellular pathways involved in inflammation and apoptosis. The compound has been identified alongside other diterpenoids in various studies, highlighting its potential therapeutic applications.

Biological Activities

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating the effects of labdane diterpenes on macrophages, this compound demonstrated the ability to inhibit nitric oxide (NO) production effectively. The study reported an IC50 value between 1 and 10 µM for this compound in reducing NO production in RAW 264.7 macrophages stimulated by lipopolysaccharide (LPS) . This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level.

2. Cytotoxicity and Apoptosis Induction

This compound has also been studied for its cytotoxic effects against various cancer cell lines. A study highlighted that this compound derivatives could induce apoptosis by activating caspase-8, leading to mitochondrial signaling alterations . The compound's ability to trigger apoptotic pathways suggests its potential as an anticancer agent.

3. Neuroprotective Effects

In addition to its anti-inflammatory and cytotoxic properties, this compound has shown neuroprotective effects. Extracts from Galeopsis bifida, which contain this compound, have been linked to antioxidant activities and central nervous system (CNS) protective effects . These findings suggest that this compound may mitigate oxidative stress-related damage in neural tissues.

Case Studies

Case Study 1: Anti-inflammatory Mechanism

A study conducted by Giron et al. evaluated the anti-inflammatory effects of this compound alongside other diterpenes. The researchers found that this compound significantly reduced TNF-α production in activated macrophages, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Cytotoxicity Against Cancer Cells

In a comparative analysis of labdane diterpenoids, this compound was shown to possess notable cytotoxicity against several tumor cell lines. The mechanism involved apoptosis induction through caspase activation, positioning this compound as a candidate for further development in cancer therapy .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity Effect IC50 Value Cell Type/Model
Anti-inflammatoryInhibition of NO production1-10 µMRAW 264.7 macrophages
CytotoxicityInduction of apoptosisVariesVarious tumor cell lines
NeuroprotectiveAntioxidant activityNot specifiedCNS models

Properties

IUPAC Name

[(1S,2R,4aS,8aS)-1-[2-(furan-3-yl)ethyl]-1-hydroxy-2,5,5,8a-tetramethyl-3-oxo-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-15(23)27-21(5)18(24)13-17-19(2,3)9-6-10-20(17,4)22(21,25)11-7-16-8-12-26-14-16/h8,12,14,17,25H,6-7,9-11,13H2,1-5H3/t17-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAJBQDXBZONMK-MQGJPIDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(C(=O)CC2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(C(=O)C[C@@H]2[C@@]([C@]1(CCC3=COC=C3)O)(CCCC2(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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